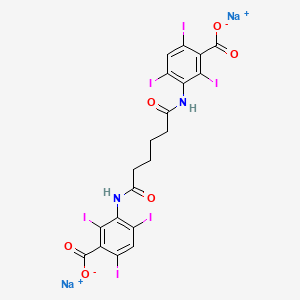![molecular formula C11H7NO4S B12295376 4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione is an organic compound known for its utility in various scientific research fields. This compound features a thiazolidine-2,5-dione core with a benzo[d][1,3]dioxol-5-ylmethylene substituent, making it a valuable molecule for studies in chemistry, biology, and medicine.
准备方法
合成路线和反应条件
4-(苯并[d][1,3]二氧戊环-5-亚甲基)噻唑烷-2,5-二酮的合成通常涉及苯并[d][1,3]二氧戊环-5-甲醛与噻唑烷-2,5-二酮在酸性或碱性条件下的缩合。该反应通常在乙醇或甲醇等溶剂中进行,并添加哌啶或乙酸等催化剂以促进缩合反应。
工业生产方法
虽然该化合物的具体工业生产方法没有得到很好的记载,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产量和纯度。工业生产还可能包括连续流反应器以提高效率和可扩展性。
化学反应分析
反应类型
4-(苯并[d][1,3]二氧戊环-5-亚甲基)噻唑烷-2,5-二酮会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等试剂进行。
取代: 该化合物可以参与亲核取代反应,其中苯并[d][1,3]二氧戊环-5-亚甲基基团可以被其他取代基取代。
常用试剂和条件
氧化: 高锰酸钾在水性介质中或过氧化氢在有机溶剂中。
还原: 硼氢化钠在甲醇中或氢化锂铝在乙醚中。
取代: 胺类或硫醇类亲核试剂在三乙胺等碱存在下。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羧酸,而还原可能会产生醇或胺。
科学研究应用
4-(苯并[d][1,3]二氧戊环-5-亚甲基)噻唑烷-2,5-二酮在科学研究中具有多种应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其治疗各种疾病的治疗潜力,特别是由于其结构与其他生物活性化合物相似。
工业: 用于开发新材料和化学工艺。
作用机理
4-(苯并[d][1,3]二氧戊环-5-亚甲基)噻唑烷-2,5-二酮的作用机理涉及其与特定分子靶标和途径的相互作用。例如,它可能会抑制某些酶或受体,从而导致细胞过程发生变化。确切的分子靶标和途径可能因具体应用和使用环境而异。
作用机制
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
类似化合物
- 4-(苯并[d][1,3]二氧戊环-5-基)-5-甲基噻唑-2-胺
- N-(苯并[d][1,3]二氧戊环-4-基)-2-氯乙酰胺
- (E)-N'-(苯并[d]二氧戊环-5-亚甲基)-4-甲基-苯磺酰肼
独特性
4-(苯并[d][1,3]二氧戊环-5-亚甲基)噻唑烷-2,5-二酮由于其特定的结构特征而具有独特性,这些特征赋予其独特的化学和生物学特性。其噻唑烷-2,5-二酮核心与苯并[d][1,3]二氧戊环-5-亚甲基基团的结合使其在各个领域的研究中特别有价值,提供了类似化合物中不常见的稳定性和反应性的平衡。
属性
分子式 |
C11H7NO4S |
|---|---|
分子量 |
249.24 g/mol |
IUPAC 名称 |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C11H7NO4S/c13-10-7(12-11(14)17-10)3-6-1-2-8-9(4-6)16-5-15-8/h1-4H,5H2,(H,12,14)/b7-3+ |
InChI 键 |
XGJLNMAORFVSPS-XVNBXDOJSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)SC(=O)N3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)SC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid](/img/structure/B12295294.png)
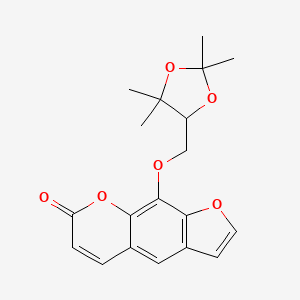
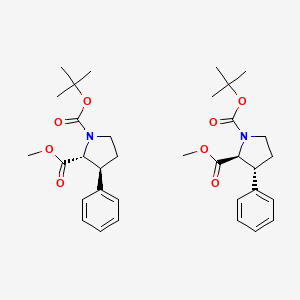
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
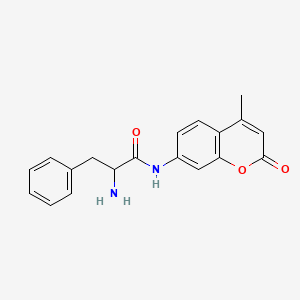
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
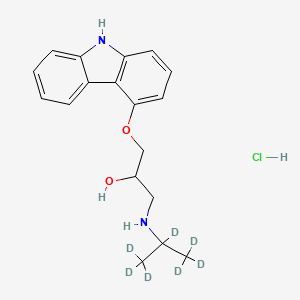

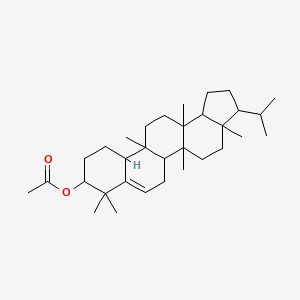
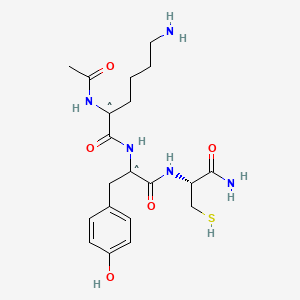
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)


